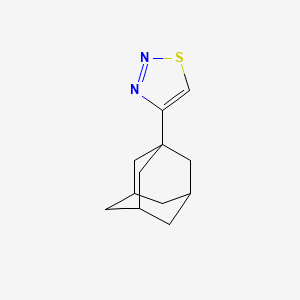

4-(1-Adamantyl)-1,2,3-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1-Adamantyl)-1,2,3-thiadiazole is a compound that features a unique combination of an adamantyl group and a thiadiazole ring The adamantyl group is a bulky, diamondoid structure known for its stability and rigidity, while the thiadiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)-1,2,3-thiadiazole typically involves the reaction of 1-adamantylamine with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Adamantyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or amines.

Substitution: The adamantyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be done using alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Halogenated or alkylated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 4-(1-Adamantyl)-1,2,3-thiadiazole and its derivatives. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Properties : Compounds derived from this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies reported that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like ampicillin and ofloxacin .

- Antifungal Properties : The compound has also been tested against fungi such as Candida albicans and Aspergillus niger, with promising results indicating its potential as an antifungal agent .

Antiviral Activity

Research into the antiviral applications of this compound has revealed its potential against viruses such as HIV and others. The structural modifications can lead to enhanced activity against viral replication processes. For example:

- HIV Activity : Certain derivatives have displayed significant anti-HIV activity compared to standard treatments, suggesting their utility in developing new antiviral therapies .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Studies have indicated that some derivatives possess cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The mechanism often involves inducing apoptosis in cancer cells or inhibiting cell proliferation through interaction with specific cellular pathways .

- Selectivity : Some derivatives have shown high selectivity indices (SI), indicating their potential as safer alternatives to conventional chemotherapeutics with lower toxicity profiles .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Wirkmechanismus

The mechanism of action of 4-(1-Adamantyl)-1,2,3-thiadiazole varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the thiadiazole ring can form hydrogen bonds and other interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Adamantylamine: Similar in structure but lacks the thiadiazole ring.

1,2,3-Thiadiazole: Lacks the adamantyl group but shares the thiadiazole ring structure.

4-(1-Adamantyl)-1,3,4-thiadiazole: Similar but with a different arrangement of nitrogen and sulfur atoms in the ring.

Uniqueness

4-(1-Adamantyl)-1,2,3-thiadiazole is unique due to the combination of the adamantyl group and the 1,2,3-thiadiazole ring. This combination imparts the compound with both stability and reactivity, making it a versatile molecule for various applications. The adamantyl group provides steric bulk and rigidity, while the thiadiazole ring offers multiple sites for chemical modification and interaction with biological targets.

Biologische Aktivität

4-(1-Adamantyl)-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological properties, focusing on its antimicrobial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a thiadiazole ring substituted with an adamantyl group. This unique structure contributes to its biological activity by enhancing lipophilicity and stability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have shown its effectiveness against a range of bacterial strains.

- Study Findings :

- A study demonstrated that derivatives of thiadiazoles possess notable antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32.6 | Ampicillin | 64 |

| Escherichia coli | 31.25 | Ofloxacin | 62.5 |

Antifungal Activity

This compound has also been reported to exhibit potent antifungal activity.

- Case Study :

| Fungal Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 47.5 | Fluconazole | 100 |

| Aspergillus niger | 40 | Itraconazole | 50 |

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies.

- Research Findings :

- A study on thiadiazole derivatives indicated that compounds with the thiadiazole moiety exhibited significant antiproliferative effects against various cancer cell lines. Notably, the selectivity index of some derivatives was significantly higher than that of standard chemotherapeutic agents like Adriamycin .

| Cancer Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 5.6 | Adriamycin | 10 |

| HeLa (Cervical Cancer) | 7.2 | Cisplatin | 15 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microorganisms and cancer cells. The mechanism involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes necessary for microbial survival or cancer cell proliferation.

- Disruption of Membrane Integrity : Antimicrobial action may involve compromising the integrity of microbial cell membranes.

Eigenschaften

IUPAC Name |

4-(1-adamantyl)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-15-14-13-11/h7-10H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPMUERIBFGRJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CSN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.